molecular formula C8H3Cl3N2 B595662 3,4,8-Trichloro-1,7-naphthyridine CAS No. 1313738-65-6

3,4,8-Trichloro-1,7-naphthyridine

Cat. No.: B595662
CAS No.: 1313738-65-6
M. Wt: 233.476
InChI Key: QNHPZTLZDZFQAO-UHFFFAOYSA-N
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Description

3,4,8-Trichloro-1,7-naphthyridine is a chemical compound with the molecular formula C₈H₃Cl₃N₂ It is a derivative of naphthyridine, characterized by the presence of three chlorine atoms at the 3rd, 4th, and 8th positions of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-Trichloro-1,7-naphthyridine typically involves the chlorination of 1,7-naphthyridine. One common method includes the use of phosphorus pentachloride (PCl₅) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1,7-naphthyridine in an appropriate solvent such as chloroform or dichloromethane.
  • Add phosphorus pentachloride to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and quench with water.
  • Extract the product using an organic solvent and purify by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4,8-Trichloro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-naphthyridine derivative, while oxidation may produce a naphthyridine oxide.

Scientific Research Applications

3,4,8-Trichloro-1,7-naphthyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,8-Trichloro-1,7-naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6,8-Tetrachloro-2,7-naphthyridine
  • 2-Methyl-1,8-naphthyridine
  • 2,7-Dichloro-1,8-naphthyridine
  • 3-Iodo-1,5-naphthyridine

Uniqueness

3,4,8-Trichloro-1,7-naphthyridine is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,4,8-trichloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-3-13-7-4(6(5)10)1-2-12-8(7)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHPZTLZDZFQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=C(C(=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735093
Record name 3,4,8-Trichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-65-6
Record name 1,7-Naphthyridine, 3,4,8-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,8-Trichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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